Cas no 883555-10-0 (TERT-BUTYL 4-FLUORO-2-(1-HYDROXYETHYL)PHENYLCARBAMATE)

TERT-BUTYL 4-FLUORO-2-(1-HYDROXYETHYL)PHENYLCARBAMATE structure
883555-10-0 structure
Product name:TERT-BUTYL 4-FLUORO-2-(1-HYDROXYETHYL)PHENYLCARBAMATE
CAS No:883555-10-0
MF:C13H18FNO3
MW:255.28500
CID:993031
PubChem ID:44717734

TERT-BUTYL 4-FLUORO-2-(1-HYDROXYETHYL)PHENYLCARBAMATE Chemical and Physical Properties

Names and Identifiers

    • TERT-BUTYL 4-FLUORO-2-(1-HYDROXYETHYL)PHENYLCARBAMATE
    • tert-butyl N-[4-fluoro-2-(1-hydroxyethyl)phenyl]carbamate
    • (tert-butoxy)-N-[4-fluoro-2-(hydroxyethyl)phenyl]carboxamide
    • PC9587
    • 883555-10-0
    • DTXSID30660313
    • tert-Butyl (4-fluoro-2-(1-hydroxyethyl)phenyl)carbamate
    • tert-Butyl [4-fluoro-2-(1-hydroxyethyl)phenyl]carbamate
    • DB-353042
    • Inchi: InChI=1S/C13H18FNO3/c1-8(16)10-7-9(14)5-6-11(10)15-12(17)18-13(2,3)4/h5-8,16H,1-4H3,(H,15,17)
    • InChI Key: GTEAPENQECLCDA-UHFFFAOYSA-N
    • SMILES: CC(C1=C(C=CC(=C1)F)NC(=O)OC(C)(C)C)O

Computed Properties

  • Exact Mass: 255.12700
  • Monoisotopic Mass: 255.12707160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • PSA: 58.56000
  • LogP: 3.29900

TERT-BUTYL 4-FLUORO-2-(1-HYDROXYETHYL)PHENYLCARBAMATE Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

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